molecular formula C30H37N5O3S2 B12452820 N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine

Cat. No.: B12452820
M. Wt: 579.8 g/mol
InChI Key: QAJILHGYXVMCLX-UHFFFAOYSA-N
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Description

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide; triethylamine is a complex organic compound that features a 1,3,4-thiadiazole ring, a sulfamoyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2,2-diphenylacetyl chloride to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and sulfamoyl group are crucial for binding to the active sites of these targets, leading to inhibition or modulation of their activity. This can result in antimicrobial or anticancer effects by disrupting essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: A carbonic anhydrase inhibitor with a similar thiadiazole ring structure.

    Methazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.

    BPTES: A glutaminase inhibitor with a thiadiazole ring.

Uniqueness

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}-2,2-diphenylacetamide is unique due to its combination of a thiadiazole ring, sulfamoyl group, and diphenylacetamide moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C30H37N5O3S2

Molecular Weight

579.8 g/mol

IUPAC Name

N,N-diethylethanamine;N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H22N4O3S2.C6H15N/c1-2-21-26-27-24(32-21)28-33(30,31)20-15-13-19(14-16-20)25-23(29)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-4-7(5-2)6-3/h3-16,22H,2H2,1H3,(H,25,29)(H,27,28);4-6H2,1-3H3

InChI Key

QAJILHGYXVMCLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)CC

Origin of Product

United States

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